molecular formula C14H18Cl2O3 B12668246 1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate CAS No. 93941-81-2

1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B12668246
CAS No.: 93941-81-2
M. Wt: 305.2 g/mol
InChI Key: ZBLQQEZPADHJIF-UHFFFAOYSA-N
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Description

1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C14H18Cl2O3 and a molar mass of 305.2 g/mol . This compound is characterized by the presence of a 1,3-dimethylbutyl group and a 2-(2,4-dichlorophenoxy)acetate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2-(2,4-dichlorophenoxy)acetic acid with 1,3-dimethylbutanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. The reaction is monitored using various analytical techniques such as gas chromatography and mass spectrometry to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A precursor in the synthesis of 1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate.

    1,3-Dimethylbutanol: Another precursor used in the synthesis.

    2,4-Dichlorophenoxyacetic acid: A related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

93941-81-2

Molecular Formula

C14H18Cl2O3

Molecular Weight

305.2 g/mol

IUPAC Name

4-methylpentan-2-yl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C14H18Cl2O3/c1-9(2)6-10(3)19-14(17)8-18-13-5-4-11(15)7-12(13)16/h4-5,7,9-10H,6,8H2,1-3H3

InChI Key

ZBLQQEZPADHJIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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